molecular formula C16H19BrO3 B13042529 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one

Cat. No.: B13042529
M. Wt: 339.22 g/mol
InChI Key: WOIZRJONTQOPLQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one is a synthetic organic compound with the molecular formula C16H19BrO3 It is characterized by the presence of a bromine atom, a chromanone core, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization to form the chromanone core. The tetrahydropyran ring is then introduced through a series of reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods like HPLC and NMR ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromanones .

Scientific Research Applications

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromanone core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H19BrO3

Molecular Weight

339.22 g/mol

IUPAC Name

6-bromo-2-(5,5-dimethyloxan-3-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H19BrO3/c1-16(2)7-10(8-19-9-16)15-6-13(18)12-5-11(17)3-4-14(12)20-15/h3-5,10,15H,6-9H2,1-2H3

InChI Key

WOIZRJONTQOPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br)C

Origin of Product

United States

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